Propionaldehyde-2,2,3,3,3-d5

Catalog No.
S1787929
CAS No.
198710-93-9
M.F
C3H6O
M. Wt
63.111
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
Propionaldehyde-2,2,3,3,3-d5

CAS Number

198710-93-9

Product Name

Propionaldehyde-2,2,3,3,3-d5

IUPAC Name

2,2,3,3,3-pentadeuteriopropanal

Molecular Formula

C3H6O

Molecular Weight

63.111

InChI

InChI=1S/C3H6O/c1-2-3-4/h3H,2H2,1H3/i1D3,2D2

InChI Key

NBBJYMSMWIIQGU-ZBJDZAJPSA-N

SMILES

CCC=O

Propionaldehyde-2,2,3,3,3-d5 is a deuterated form of propionaldehyde, an organic compound with the molecular formula C3H6O\text{C}_3\text{H}_6\text{O}. The presence of five deuterium atoms in its structure makes it a valuable isotopic label for various scientific studies. Propionaldehyde itself is a colorless, flammable liquid with a pungent odor, primarily used as a chemical intermediate in industrial applications. Its unique properties arise from the terminal carbonyl group, which contributes to its reactivity and utility in organic synthesis .

  • Flammability: PD-d5 is a flammable liquid [].
  • Toxicity: Data on the specific toxicity of PD-d5 is limited. However, unlabeled propionaldehyde is considered a mild irritant and can be harmful upon inhalation or ingestion. It's advisable to handle PD-d5 with appropriate personal protective equipment in a well-ventilated fume hood following standard laboratory safety protocols.

Isotope Tracer Studies

One of the primary applications of Propionaldehyde-2,2,3,3,3-d5 lies in its use as an isotope tracer . By incorporating deuterium atoms into specific positions of a molecule, scientists can track its fate and behavior within a complex system. This technique is particularly valuable in metabolism studies, where researchers can monitor the uptake, transformation, and breakdown of propionaldehyde by biological systems.

For example, Propionaldehyde-2,2,3,3,3-d5 can be used to investigate the metabolic pathways of propionate, a three-carbon fatty acid found in food and produced by gut bacteria. By analyzing the distribution of deuterium atoms in metabolites derived from propionaldehyde-d5, scientists can gain insights into the specific enzymes and pathways involved in its metabolism .

Mass Spectrometry Analysis

Propionaldehyde-2,2,3,3,3-d5 also finds applications in mass spectrometry (MS) . Due to the different masses of hydrogen and deuterium, Propionaldehyde-d5 exhibits a distinct mass shift compared to the unlabeled propionaldehyde in MS analysis. This allows for improved separation and identification of the compound, especially when present in complex mixtures with other molecules.

Furthermore, the specific position of deuterium substitution in Propionaldehyde-2,2,3,3,3-d5 can provide structural information about the molecule. By analyzing the fragmentation patterns observed in MS, scientists can gain insights into the arrangement of atoms within the molecule .

Advantages of Deuterium Labeling

The use of deuterium in Propionaldehyde-2,2,3,3,3-d5 offers several advantages compared to using fully-deuterated molecules.

  • Minimal perturbation: Replacing only five specific hydrogen atoms has minimal impact on the overall chemical properties of the molecule compared to complete deuteration. This ensures that Propionaldehyde-d5 behaves similarly to the unlabeled propionaldehyde in most biological and chemical systems.
  • Reduced background noise: In MS analysis, the mass shift caused by deuterium substitution helps differentiate Propionaldehyde-d5 from naturally occurring background signals of other compounds containing hydrogen, leading to clearer and more accurate data.
. The presence of deuterium allows scientists to investigate how this compound interacts with enzymes and other biological molecules without altering the intrinsic properties of the original compound. Such studies are essential for understanding metabolic pathways and the kinetics of reactions involving aldehydes .

While specific biological data on propionaldehyde-2,2,3,3,3-d5 is limited, propionaldehyde itself has been shown to exhibit cytotoxicity and can act as an irritant. Its derivatives are often explored for their potential roles in biological systems. The isotopic labeling with deuterium enhances its utility in metabolic studies and pharmacokinetics by allowing researchers to trace its distribution and transformation within biological systems .

The synthesis of propionaldehyde-2,2,3,3,3-d5 can be achieved through several methods:

  • Hydroformylation: This industrial method involves the reaction of ethylene with carbon monoxide and deuterated hydrogen sources to produce propionaldehyde-2,2,3,3,3-d5.
  • Oxidation of Deuterated 1-Propanol: A laboratory method where deuterated 1-propanol is oxidized using suitable oxidizing agents.

These synthesis routes ensure that the resulting compound retains its isotopic labeling for further applications .

Propionaldehyde-2,2,3,3,3-d5 serves several important functions:

  • Chemical Intermediate: It is used in the production of pharmaceuticals and agrochemicals.
  • Isotope Labeling: The compound is crucial for studies in metabolic pathways and reaction mechanisms due to its deuterium content.
  • Research Tool: It aids in isotope dilution analysis and tracer studies in various fields of chemistry and biology .

Several compounds share structural similarities with propionaldehyde-2,2,3,3,3-d5. Here are some notable examples:

Compound NameMolecular FormulaKey Characteristics
PropanalC₃H₆ONon-deuterated form; widely used as an industrial solvent.
AcetaldehydeC₂H₄OSmaller aldehyde; important precursor in organic synthesis.
ButanalC₄H₈OLarger aldehyde; used in flavoring and fragrances.
IsobutyraldehydeC₄H₈OBranched structure; utilized in organic synthesis.

The uniqueness of propionaldehyde-2,2,3,3,3-d5 lies in its isotopic labeling with deuterium atoms. This feature not only enhances its utility in research but also allows for precise tracking in complex biochemical systems .

Structural and Physical Properties

Propionaldehyde-2,2,3,3,3-d5 exhibits distinctive physical and chemical characteristics that distinguish it from its non-deuterated analog. The compound maintains a linear aldehyde structure with the molecular formula C3HD5O, where five hydrogen atoms have been replaced with deuterium isotopes. The systematic International Union of Pure and Applied Chemistry name for this compound is propanal-2,2,3,3,3-d5, reflecting the specific positioning of deuterium substitutions. The compound presents as a liquid at room temperature with a boiling point range of 46-50 degrees Celsius and a density of 0.873 grams per milliliter at 25 degrees Celsius. The mass shift of plus 5 atomic mass units compared to the non-deuterated compound enables precise mass spectrometric differentiation in analytical applications.

The Simplified Molecular Input Line Entry System representation for propionaldehyde-2,2,3,3,3-d5 is O=CC([2H])([2H])C([2H])([2H])[2H], clearly indicating the deuterium positioning. The International Chemical Identifier string InChI=1S/C3H6O/c1-2-3-4/h3H,2H2,1H3/i1D3,2D2 provides a standardized chemical structure representation that accounts for the isotopic substitutions. These structural modifications result in altered vibrational frequencies and nuclear magnetic resonance chemical shifts, making the compound particularly valuable for analytical applications requiring isotopic internal standards.

Isotopic Purity and Chemical Specifications

Commercial preparations of propionaldehyde-2,2,3,3,3-d5 typically achieve isotopic enrichment levels of 98 atom percent deuterium with chemical purity specifications of 96-98 percent. The isotopic distribution analysis reveals that high-quality preparations contain predominantly the fully deuterated species with minimal amounts of partially deuterated variants. Storage requirements for maintaining compound integrity specify refrigeration at 2-8 degrees Celsius for optimal stability. The compound demonstrates stability under recommended storage conditions for extended periods, though re-analysis for chemical purity is recommended after three years of storage.

Quality control parameters for commercial preparations include mass spectrometric verification of isotopic incorporation and nuclear magnetic resonance spectroscopy confirmation of deuterium positioning. The European Community number 686-081-9 provides additional regulatory identification for this specialized analytical standard. These stringent quality specifications ensure reproducible analytical performance in quantitative applications where precise isotopic ratios are critical for accurate measurements.

Systematic Nomenclature

Propionaldehyde-2,2,3,3,3-d5 represents a deuterium-labeled derivative of propionaldehyde, systematically named as 2,2,3,3,3-pentadeuteriopropanal according to International Union of Pure and Applied Chemistry nomenclature conventions [1] [15]. The compound follows standard aldehyde naming protocols where the parent chain contains the carbonyl functional group, with the suffix "-al" indicating the aldehyde functionality [13]. The deuterium substitution is specifically denoted in the nomenclature through the positional numbering system, indicating that five hydrogen atoms at positions 2 and 3 of the propyl chain have been replaced with deuterium isotopes [1] [2].

The systematic name 2,2,3,3,3-pentadeuteriopropanal clearly delineates the isotopic composition, where "pentadeuterio" indicates five deuterium atoms, and the positional numbers specify their exact locations within the molecular structure [15]. This nomenclature follows established conventions for isotopically labeled compounds, ensuring precise identification of the deuterium substitution pattern [17].

Chemical Registry Information

The compound is officially registered under Chemical Abstracts Service Registry Number 198710-93-9, establishing its unique identity in chemical databases worldwide [1] [2] [18]. The European Community has assigned the number 686-081-9 for regulatory purposes within the European Union framework [1] [26]. Additional registry identifiers include the MDL number MFCD06658585, which serves as a molecular design limited database identifier [18] [25].

Database entries across multiple platforms confirm the compound's registration status, with PubChem Compound Identifier 56845944 and ChemSpider Identification Number 24533320 providing comprehensive chemical information access [1] [15]. The compound maintains consistent registry information across international chemical databases, facilitating global research and commercial applications [4] [20].

Alternative Nomenclature Systems

Several alternative naming conventions exist for this deuterated compound, reflecting different nomenclature approaches and regional preferences [2] [9]. The simplified designation Propanal-d5 is commonly employed in scientific literature, where the "d5" notation indicates five deuterium substitutions without specifying positional information [3] [14]. Commercial suppliers frequently use the descriptive name Propionic Aldehyde-d5, maintaining connection to the parent compound while indicating deuterium labeling [2] [9].

Additional synonyms include Propaldehyde-d5, reflecting abbreviated naming conventions commonly used in chemical commerce [2] [15]. These alternative names facilitate communication across different scientific disciplines while maintaining chemical accuracy and regulatory compliance [9] [22].

Molecular Structure and Formula Representation

The molecular formula C3HD5O accurately represents the atomic composition, explicitly showing the replacement of hydrogen atoms with deuterium isotopes [1] [15] [20]. The linear structural formula CD3CD2CHO provides a clear representation of the deuterium positioning within the molecular framework [2] [14] [18]. This notation system effectively communicates the specific isotopic substitution pattern, essential for understanding the compound's analytical and research applications.

The International Chemical Identifier representation 1S/C3H6O/c1-2-3-4/h3H,2H2,1H3/i1D3,2D2 provides comprehensive structural information including isotopic labeling details [14] [18]. The corresponding International Chemical Identifier Key NBBJYMSMWIIQGU-ZBJDZAJPSA-N serves as a unique molecular identifier for database searches and chemical informatics applications [14] [18] [22].

Comprehensive Chemical Identity Data

AttributeValue
Chemical NamePropionaldehyde-2,2,3,3,3-d5 [1]
International Union of Pure and Applied Chemistry Name2,2,3,3,3-pentadeuteriopropanal [1] [15]
Alternative NamesPropanal-d5; Propionic Aldehyde-d5; Propaldehyde-d5 [2] [9]
Chemical Abstracts Service Registry Number198710-93-9 [1] [2] [18]
European Community Number686-081-9 [1] [26]
Molecular Design Limited NumberMFCD06658585 [18] [25]
PubChem Compound Identifier56845944 [1] [15]
ChemSpider Identification Number24533320 [15]
Molecular FormulaC3HD5O [1] [15] [20]
Linear FormulaCD3CD2CHO [2] [14] [18]
Molecular Weight63.11 g/mol [1] [2] [14]

Structural Identification Parameters

The Simplified Molecular Input Line Entry System notation [2H]C([2H])([2H])C([2H])([2H])C=O provides a machine-readable representation of the molecular structure, explicitly indicating deuterium atoms through the [2H] designation [14] [18] [19]. This notation system enables computational chemistry applications and database searches while maintaining structural accuracy.

The compound exhibits a molecular weight of 63.11 grams per mole, representing an increase of 5.03 mass units compared to the unlabeled propionaldehyde precursor [1] [2] [14]. This mass difference, designated as M+5, is characteristic of the five deuterium substitutions and serves as a distinctive analytical signature for mass spectrometric identification [3] [14].

ParameterPropionaldehyde (unlabeled)Propionaldehyde-2,2,3,3,3-d5
Chemical Abstracts Service Number123-38-6 [23] [27]198710-93-9 [1] [2]
Molecular Weight (g/mol)58.08 [23] [27]63.11 [1] [2] [14]
Mass DifferenceReference+5.03 mass units [3] [14]
International Chemical Identifier KeyNBBJYMSMWIIQGU-UHFFFAOYSA-N [27]NBBJYMSMWIIQGU-ZBJDZAJPSA-N [14] [18]

Isotopic Labeling Characteristics

The deuterium labeling pattern in Propionaldehyde-2,2,3,3,3-d5 demonstrates complete substitution at the methyl and methylene positions, while preserving the aldehyde hydrogen for functional group reactivity [2] [14]. The isotopic enrichment typically achieves 98 atom percent deuterium, indicating high purity deuterium incorporation at the labeled positions [2] [3] [4]. This enrichment level represents the standard for analytical and research applications requiring precise isotopic composition [31] [32].

Isotopic Properties and Analytical Advantages

Deuterium labeling technology has evolved into an indispensable research tool across multiple scientific disciplines, particularly in medicinal chemistry where the incorporation of deuterium can significantly alter absorption, distribution, metabolism, excretion, and toxicity properties of target compounds [7]. The fundamental principle underlying deuterium labeling lies in the mass difference between hydrogen (atomic weight ~1.8) and deuterium (atomic weight ~2.14), which creates detectable changes in molecular behavior while maintaining chemical equivalence [8].

In nuclear magnetic resonance spectroscopy applications, deuterated compounds like Propionaldehyde-2,2,3,3,3-d5 provide exceptional analytical advantages by eliminating proton signals at labeled positions, thereby simplifying spectral analysis and reducing signal interference from protonated solvents [9] [6]. This selective signal suppression enables researchers to achieve signal-to-noise ratio improvements of up to 40% compared to non-deuterated samples , facilitating precise tracking of molecular transformations in complex biological systems.

Kinetic Isotope Effects and Mechanistic Insights

The incorporation of deuterium into organic molecules creates measurable kinetic isotope effects that provide fundamental insights into reaction mechanisms and enzymatic processes [11]. Primary deuterium kinetic isotope effects typically range from 2-8 for carbon-hydrogen bond breaking reactions, reflecting the increased bond strength of carbon-deuterium bonds compared to carbon-hydrogen bonds [12] [13]. These effects arise from differences in zero-point energy between isotopologues, where the stronger carbon-deuterium bond exhibits lower vibrational frequencies and consequently altered reaction kinetics [14].

In enzymatic studies, deuterium kinetic isotope effects serve as sensitive probes for identifying rate-limiting steps and elucidating transition state structures [15] [13]. The magnitude of observed isotope effects provides direct evidence for the involvement of specific bonds in rate-determining processes, enabling researchers to distinguish between different mechanistic pathways and quantify the contribution of chemical steps to overall catalytic efficiency [12].

Applications in Nuclear Magnetic Resonance Spectroscopy

Spectral Simplification and Signal Enhancement

Nuclear magnetic resonance spectroscopy represents one of the most significant application areas for Propionaldehyde-2,2,3,3,3-d5, where its unique isotopic composition enables sophisticated analytical capabilities [9] [6]. The systematic replacement of hydrogen atoms with deuterium at specific positions creates distinctive spectroscopic signatures that researchers exploit for structural analysis and dynamic studies. In proton NMR experiments, deuterium substitution eliminates signals from labeled positions, resulting in considerable spectral simplification that facilitates identification and quantification of complex molecular mixtures [16].

The application of deuterium-labeled compounds in stable isotope resolved metabolomics has revolutionized our understanding of biochemical networks by enabling atom-resolved metabolic fate mapping [6] [17]. Through isotope editing capabilities, researchers can selectively detect molecules containing specific isotopic labels, providing direct information about atomic positions and their relative abundances in complex biological extracts [9]. This selective detection capability proves particularly valuable in metabolomics studies where traditional analytical methods struggle with spectral overlap and compound identification challenges.

Dynamic Studies and Pathway Tracing

Advanced NMR applications utilizing Propionaldehyde-2,2,3,3,3-d5 extend beyond static structural analysis to encompass dynamic metabolic studies that track biochemical transformations in real-time [6] [18]. Stable isotope resolved metabolomics protocols employ deuterated precursors to follow the fate of individual atoms through complex metabolic networks, revealing pathway activities and regulatory mechanisms that remain invisible to conventional analytical approaches [19] [17].

The implementation of deuterium labeling in metabolic pathway analysis enables researchers to distinguish between different biosynthetic routes and quantify their relative contributions to cellular metabolism [20]. By administering deuterated substrates to biological systems and monitoring the incorporation patterns in downstream metabolites, scientists can construct comprehensive metabolic maps that reveal tissue-specific metabolism, compartmentation effects, and the impact of genetic alterations on biochemical networks [18] [17].

Mass Spectrometry Applications and Internal Standards

Analytical Quantification and Method Validation

Mass spectrometry applications represent another crucial domain where Propionaldehyde-2,2,3,3,3-d5 demonstrates exceptional utility as an internal standard for analytical quantification [21]. The five-mass-unit shift created by deuterium incorporation (M+5) provides a distinctive mass spectroscopic signature that enables precise quantification even in complex biological matrices [3]. This mass difference proves sufficient to ensure complete chromatographic and mass spectroscopic separation from the non-deuterated analyte while maintaining nearly identical chemical and physical properties [4].

The use of deuterated internal standards in bioanalytical methods addresses fundamental challenges in quantitative mass spectrometry, including matrix effects, ionization suppression, and instrumental variability [21]. Deuterated compounds like Propionaldehyde-2,2,3,3,3-d5 co-elute with their non-deuterated counterparts and experience identical extraction efficiencies, thereby providing accurate correction for analytical losses and ensuring reliable quantification across diverse sample types [22].

Metabolomics and Biomarker Discovery

Advanced mass spectrometry applications extend to comprehensive metabolomics studies where deuterated compounds serve multiple analytical functions [22] [18]. Deuterium oxide labeling protocols utilize partial metabolic incorporation of deuterium to enable relative quantification of lipids and metabolites on a global scale, providing unprecedented insights into metabolic regulation and disease-associated changes [22]. These approaches demonstrate effective dynamic ranges spanning two orders of magnitude, enabling quantification of both abundant and trace metabolites with high precision and accuracy.

The integration of deuterium labeling with high-resolution mass spectrometry facilitates isotopomer distribution analysis, where researchers can determine the positional enrichment of stable isotopes in metabolites following tracer administration [9] [17]. This capability proves essential for flux analysis and mechanistic studies, as it provides quantitative information about metabolic pathway activities and their regulation under different physiological conditions [19] [20].

Pharmaceutical Research and Drug Development

Pharmacokinetic Enhancement Strategies

The pharmaceutical industry has increasingly recognized the potential of deuterium incorporation to enhance drug properties through strategic modification of metabolic stability and pharmacokinetic profiles [5] [23]. Deuterium substitution can reduce metabolic clearance by 20-80% through kinetic isotope effects that slow enzymatic oxidation reactions, particularly those catalyzed by cytochrome P450 enzymes [23] [13]. This metabolic stabilization translates into enhanced drug half-life, reduced dosing frequency, and improved therapeutic outcomes for patients [24] [25].

The success of deutetrabenazine as the first FDA-approved deuterated drug has validated the clinical potential of this approach and paved the way for numerous other deuterated compounds currently under development [5] [25]. These developments demonstrate that strategic deuterium placement can provide significant pharmacokinetic advantages while maintaining the essential pharmacological properties of the parent compound [24]. However, the complexity of cytochrome P450 metabolism requires careful consideration of potential metabolic switching, where deuteration at one site may redirect metabolism to alternative pathways [23] [13].

Enzymatic Studies and Mechanism Elucidation

Enzyme Kinetics and Catalytic Mechanisms

Enzymatic studies utilizing Propionaldehyde-2,2,3,3,3-d5 provide fundamental insights into catalytic mechanisms and enzyme-substrate interactions through systematic analysis of deuterium kinetic isotope effects [15] [13]. The magnitude and pattern of observed isotope effects reveal crucial information about rate-limiting steps, transition state structures, and the degree of commitment to catalysis in enzymatic reactions [12]. Primary deuterium isotope effects on enzymatic reactions typically indicate that carbon-hydrogen bond breaking contributes significantly to the rate-determining step, providing direct evidence for the involvement of specific bonds in catalytic processes [15].

Secondary deuterium isotope effects, although smaller in magnitude, provide complementary information about changes in hybridization and hyperconjugation during enzymatic transformations [11] [27]. These effects arise from alterations in bonding environments adjacent to the reaction center and can reveal subtle mechanistic details that primary isotope effects might miss. The combination of primary and secondary isotope effect measurements enables researchers to construct detailed mechanistic models that account for both the chemical and conformational aspects of enzymatic catalysis [28].

Metabolic Enzyme Characterization

Specific enzymatic studies relevant to propionaldehyde metabolism focus on aldehyde dehydrogenase-catalyzed oxidation reactions, where deuterium substitution can significantly alter reaction kinetics [29] [30]. Human liver and kidney tissues contain multiple aldehyde dehydrogenase isozymes that efficiently metabolize propionaldehyde to propionic acid through NAD-dependent pathways [30]. The characterization of these enzymes using deuterated substrates reveals important information about substrate specificity, cofactor requirements, and regulatory mechanisms that control aldehyde metabolism in different tissues [31].

Research on aldehyde dehydrogenase polymorphisms demonstrates the clinical relevance of these enzymatic studies, as genetic variations significantly affect the metabolism of aldehydes including propionaldehyde [29]. Studies using genotyped human volunteers show that heterozygotes for ALDH2 mutations exhibit 80% lower propionaldehyde metabolism compared to wild-type individuals, highlighting the importance of genetic factors in determining individual responses to aldehyde exposure [31]. These findings underscore the value of deuterated compounds in characterizing enzymatic variability and its implications for human health and disease susceptibility.

Metabolomics and Systems Biology Applications

Stable Isotope Resolved Metabolomics

Stable isotope resolved metabolomics represents a revolutionary approach to understanding cellular metabolism that relies heavily on compounds like Propionaldehyde-2,2,3,3,3-d5 for comprehensive pathway analysis [6] [17]. This methodology enables researchers to track individual atoms through complex metabolic networks, providing unprecedented insights into biochemical regulation and systems-level organization [19] [18]. The ability to follow specific isotopic labels from precursor molecules through multiple enzymatic transformations reveals pathway activities, compartmentation effects, and metabolic interactions that remain invisible to traditional analytical approaches.

The implementation of stable isotope resolved metabolomics protocols requires sophisticated analytical platforms capable of detecting and quantifying isotopic enrichment patterns across diverse metabolite classes [9] [17]. High-resolution mass spectrometry and multinuclear NMR spectroscopy provide complementary analytical capabilities that enable comprehensive isotopomer analysis and flux quantification [6]. These approaches have revealed unexpected metabolic features in various biological systems, including novel pathway connections, tissue-specific metabolism, and disease-associated metabolic reprogramming [18] [20].

Systems-Level Metabolic Analysis

Advanced applications of deuterium-labeled compounds in systems biology extend to global metabolic network analysis, where researchers examine the coordinated regulation of multiple pathways simultaneously [18]. Global isotope tracing metabolomics technologies measure labeled metabolites with metabolome-wide coverage, enabling system-wide characterization of metabolic homeostasis and its perturbation during disease or aging [18]. These approaches reveal metabolic coordination mechanisms that operate across different cellular compartments and tissue types, providing insights into the systems-level organization of metabolism.

Recent developments in metabolic imaging using deuterium-labeled substrates have opened new frontiers for non-invasive investigation of tissue metabolism in living organisms [32]. Deuterium metabolic imaging represents an emerging clinically applicable technique that enables real-time monitoring of metabolic activity in vivo, offering unprecedented opportunities for understanding disease progression and therapeutic intervention [32]. These advances demonstrate the continuing evolution of deuterium labeling applications and their expanding impact on biomedical research and clinical practice.

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Last modified: 04-14-2024

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